N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride
Description
N-{2-[(Thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride (CAS: 1803596-47-5) is a synthetic organic compound with the molecular formula C₉H₁₅ClN₂OS and a molecular weight of 234.74 g/mol . Structurally, it features:
- A thiophene-3-ylmethyl group (a sulfur-containing aromatic heterocycle).
- An ethylenediamine backbone modified with an acetamide moiety.
- A hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
N-[2-(thiophen-3-ylmethylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.ClH/c1-8(12)11-4-3-10-6-9-2-5-13-7-9;/h2,5,7,10H,3-4,6H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOMWLGJVLPHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCC1=CSC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride typically involves the reaction of thiophen-3-ylmethylamine with ethyl acetate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amides and thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride exhibits promising antimicrobial properties. The compound's mechanism of action involves binding to specific enzymes or receptors, which may inhibit bacterial growth or activity. In vitro studies have demonstrated its effectiveness against various microbial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer effects, with studies showing that it can induce apoptosis in cancer cells. The binding affinity of this compound to specific molecular targets has been explored, revealing its role in modulating pathways associated with tumor growth and proliferation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide Class
Table 1: Key Structural and Physicochemical Comparisons
Critical Analysis of Structural and Functional Differences
Thiophene vs. Aromatic Heterocycles
- The thiophene-3-ylmethyl group in the target compound introduces sulfur-based aromaticity, which may enhance solubility in non-polar solvents compared to purely phenyl-substituted analogues (e.g., dichlorophenyl in ).
- In contrast, dichlorophenyl and thiazole groups (as in ) confer higher electronegativity and rigidity, favoring interactions with biological targets like enzymes or receptors.
Backbone Modifications
- The ethylenediamine-acetamide backbone in the target compound is shared with N-(2-aminoethyl)acetamide derivatives (e.g., ). However, substituents on the aromatic ring (e.g., benzo-dioxane in vs. thiophene in the target) dictate steric and electronic properties.
- Dimethenamid () features a chloro-thienyl group but includes bulky isopropyl-methoxy substituents, optimizing it for herbicidal activity by disrupting plant lipid biosynthesis.
Physicochemical Properties
- The target compound’s molecular weight (234.74 g/mol) is lower than most analogues (e.g., 464.94 g/mol in ), suggesting better membrane permeability.
- Hydrochloride salt formation improves aqueous solubility compared to neutral amides like those in , which require formulation aids for agricultural use.
Biological Activity
N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound features a thiophene ring, which is known for its diverse biological activities. The presence of the thiophene moiety may contribute to its interaction with biological targets, influencing its pharmacological effects.
1. Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds related to thiophene derivatives. For instance, research indicates that thiazole and thiophene-containing compounds exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | MCF-7 (Breast Cancer) | 1.61 ± 1.92 | |
| Compound 2 | A549 (Lung Cancer) | 1.98 ± 1.22 | |
| This compound | Various Cancer Lines | TBD | TBD |
Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
2. Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been explored. Compounds containing thiophene rings have demonstrated activity against a range of bacterial strains, suggesting their potential as antimicrobial agents.
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | Salmonella typhi | 19 | |
| This compound | TBD | TBD | TBD |
Studies have highlighted that the presence of electron-withdrawing groups on the thiophene ring can enhance antimicrobial activity, making these compounds promising candidates for further development in treating bacterial infections .
Case Study 1: Anticancer Research
In a study conducted by Evren et al. (2019), novel derivatives were synthesized and tested against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited strong selectivity and significant cytotoxicity, reinforcing the potential of thiophene-containing compounds in cancer therapy .
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis and evaluation of various thiazole derivatives against different bacterial strains. The findings showed promising antibacterial activity, particularly against Gram-positive bacteria, indicating that modifications in the thiophene structure could lead to enhanced antimicrobial properties .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding how modifications to the thiophene ring can influence biological activity. For example, introducing substituents at specific positions on the thiophene ring has been shown to enhance both anticancer and antimicrobial activities significantly.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride?
- Methodology : A two-step approach is commonly employed:
- Step 1 : React thiophen-3-ylmethanol with an ethylenediamine derivative under reductive amination conditions (e.g., using sodium cyanoborohydride in methanol).
- Step 2 : Acetylate the intermediate with acetic anhydride or acetyl chloride in dichloromethane, followed by hydrochloride salt formation using HCl gas or concentrated HCl in ether .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify thiophene ring protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak matching the theoretical mass (e.g., [M+H] at m/z 287.1 for C₁₀H₁₄N₂OS·HCl) .
- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. What protocols ensure the compound’s purity for biological assays?
- HPLC Method : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm. Target ≥95% purity .
- Impurity Profiling : Compare against EP/Pharmaceutical Reference Standards for related acetamide impurities (e.g., Lidocaine Imp F, G) to identify byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for scale-up synthesis?
- Critical Parameters :
- Temperature Control : Maintain ≤25°C during acetylation to minimize side reactions (e.g., over-acetylation) .
- Solvent Selection : Use anhydrous dichloromethane to enhance reaction efficiency and reduce hydrolysis .
- Catalyst Screening : Test alternatives to EDC/NHS (e.g., DCC/DMAP) for improved coupling efficiency in amide bond formation .
Q. How should researchers address contradictions in reported biological activity data?
- Case Study : Discrepancies in receptor binding assays may arise from:
- Solubility Issues : Use DMSO stocks at ≤0.1% v/v to avoid solvent interference .
- Batch Variability : Characterize each batch via LC-MS to rule out degradation products (e.g., thiophene ring oxidation) .
- Structural Analogues : Compare activity with N-(2,6-dimethylphenyl)-2-((1-methylethyl)amino)acetamide hydrochloride to identify pharmacophore requirements .
Q. What strategies improve the compound’s stability in long-term storage?
- Storage Conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
